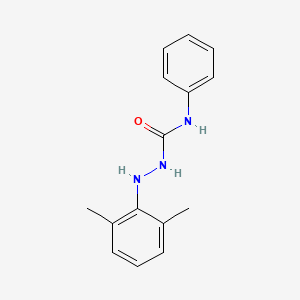![molecular formula C10H16N4 B12566035 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine CAS No. 143886-53-7](/img/structure/B12566035.png)
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with dimethyl and pyrrolidinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine typically involves the reaction of 2,4-dimethyl-1,3,5-triazine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1,3,5-triazine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.
6-(Pyrrolidin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl substitutions, affecting its reactivity and applications.
Pyrrolidinylmethyl-substituted pyrimidines: Share the pyrrolidinylmethyl group but have a different core structure, leading to distinct properties and uses.
Uniqueness
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is unique due to the combination of the triazine ring with both dimethyl and pyrrolidinylmethyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143886-53-7 |
|---|---|
Formule moléculaire |
C10H16N4 |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H16N4/c1-8-11-9(2)13-10(12-8)7-14-5-3-4-6-14/h3-7H2,1-2H3 |
Clé InChI |
CZTNPKWEIIDCQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)CN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


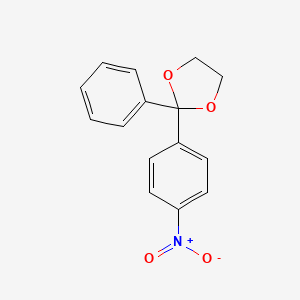
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
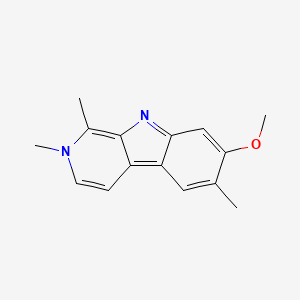
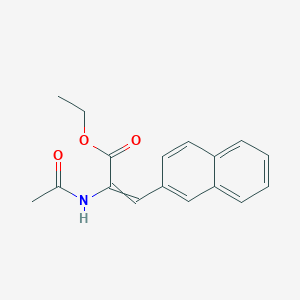

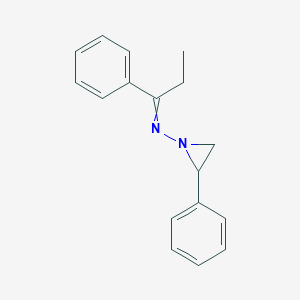

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
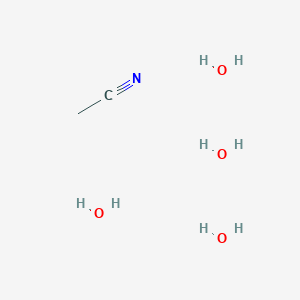



acetyl fluoride](/img/structure/B12566023.png)
